5-(3-Aminopropylidene)imidazolidine-2,4-dione
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Overview
Description
5-(3-Aminopropylidene)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with an aminopropylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropylidene)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of imidazolidine-2,4-dione with 3-aminopropylidene derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The aminopropylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-dione derivatives .
Scientific Research Applications
5-(3-Aminopropylidene)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(3-Aminopropylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride
- 5-Phenylimidazolidine-2,4-dione
- 2-Thioxoimidazolidin-4-one derivatives
Uniqueness
5-(3-Aminopropylidene)imidazolidine-2,4-dione is unique due to its specific aminopropylidene substituent, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(5E)-5-(3-aminopropylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c7-3-1-2-4-5(10)9-6(11)8-4/h2H,1,3,7H2,(H2,8,9,10,11)/b4-2+ |
InChI Key |
VRWGMJPTSORBJU-DUXPYHPUSA-N |
Isomeric SMILES |
C(CN)/C=C/1\C(=O)NC(=O)N1 |
Canonical SMILES |
C(CN)C=C1C(=O)NC(=O)N1 |
Origin of Product |
United States |
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